
5-Methoxy-3-(pyridin-4-yl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-3-(pyridin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-3-(pyridin-4-yl)-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methoxyindole and 4-bromopyridine.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 5-methoxyindole with 4-bromopyridine in the presence of a palladium catalyst and a base such as potassium carbonate.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (around 100°C) for several hours to ensure complete conversion.
Industrial Production Methods
For large-scale production, the same synthetic route can be employed with optimization of reaction conditions to improve yield and reduce costs. Continuous flow reactors and automated synthesis platforms can be utilized to scale up the production efficiently.
化学反応の分析
Types of Reactions
5-Methoxy-3-(pyridin-4-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyls.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl-containing derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
5-Methoxy-3-(pyridin-4-yl)-1H-indole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
作用機序
The mechanism of action of 5-Methoxy-3-(pyridin-4-yl)-1H-indole involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, making it a candidate for research in neuropharmacology.
類似化合物との比較
Similar Compounds
5-Methoxyindole: Lacks the pyridine ring, making it less versatile in certain synthetic applications.
3-(Pyridin-4-yl)-1H-indole: Lacks the methoxy group, which can affect its reactivity and biological activity.
Uniqueness
5-Methoxy-3-(pyridin-4-yl)-1H-indole is unique due to the presence of both the methoxy group and the pyridine ring, which confer distinct chemical properties and potential biological activities.
特性
CAS番号 |
27058-37-3 |
|---|---|
分子式 |
C14H12N2O |
分子量 |
224.26 g/mol |
IUPAC名 |
5-methoxy-3-pyridin-4-yl-1H-indole |
InChI |
InChI=1S/C14H12N2O/c1-17-11-2-3-14-12(8-11)13(9-16-14)10-4-6-15-7-5-10/h2-9,16H,1H3 |
InChIキー |
ZSVJFJIFZRQLQO-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)NC=C2C3=CC=NC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


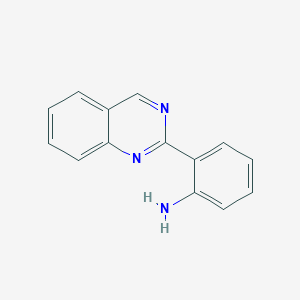
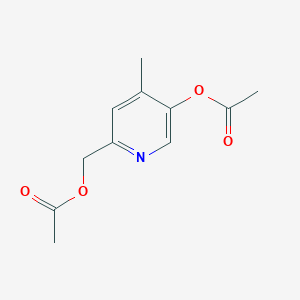

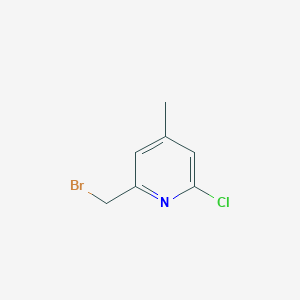
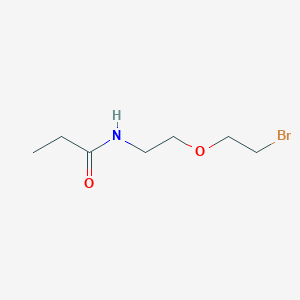
![Acetamide, N-[2-[(trimethylsilyl)oxy]-4-pyrimidinyl]-](/img/structure/B11882939.png)
![Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate](/img/structure/B11882943.png)

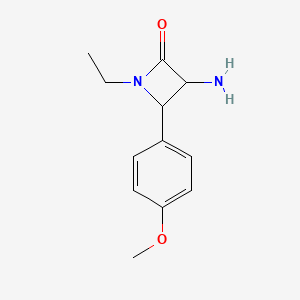



![4-(Imidazo[1,2-A]pyridin-3-YL)benzaldehyde](/img/structure/B11882992.png)
![2-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-N-methylacetamide](/img/structure/B11882998.png)
